molecular formula C46H54N8O12S2 B10826114 [4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate

[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate

Cat. No.: B10826114
M. Wt: 975.1 g/mol
InChI Key: MEFAKOINNJLWFO-UHFFFAOYSA-N
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Description

Derpanicate is an antihyperlipidaemic agent that has been developed for its potential to lower lipid levels in the blood . It is known for its unique chemical structure and its ability to interact with specific biological pathways, making it a compound of interest in both pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Derpanicate involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce the desired chemical groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Derpanicate is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Derpanicate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed .

Major Products Formed

The major products formed from these reactions depend on the specific pathways and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Derpanicate has a wide range of applications in scientific research:

Mechanism of Action

Derpanicate exerts its effects by interacting with specific molecular targets and pathways involved in lipid metabolism. It binds to receptors and enzymes that regulate lipid levels in the blood, leading to a decrease in cholesterol and triglycerides. The exact molecular targets and pathways are still under investigation, but it is known to modulate key proteins and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Derpanicate include other antihyperlipidaemic agents such as:

Uniqueness

Derpanicate is unique in its chemical structure and its specific interactions with lipid-regulating pathways. Unlike other antihyperlipidaemic agents, it has shown distinct binding affinities and effects on lipid metabolism, making it a valuable compound for further research and development .

Properties

Molecular Formula

C46H54N8O12S2

Molecular Weight

975.1 g/mol

IUPAC Name

[4-[[3-[2-[2-[3-[[3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate

InChI

InChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58)

InChI Key

MEFAKOINNJLWFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4

Origin of Product

United States

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